4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYGFKCUMGKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285782 | |
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-65-8 | |
| Record name | MLS000737070 | |
| Source | DTP/NCI | |
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| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Pyrrolidin 1 Yl Ethyl Pyridine
Established Synthetic Routes to 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
The construction of this compound is typically achieved by forming the bond between the ethyl bridge and the pyrrolidine (B122466) nitrogen. The most common strategies involve the reaction of a pre-formed pyridine (B92270) with an ethyl group at the 4-position with pyrrolidine.
A prevalent multi-step synthesis for this compound originates from readily available starting materials like 4-methylpyridine (B42270) (4-picoline). A typical reaction sequence is outlined below:
Formation of 4-Pyridineethanol (B1362647): The synthesis often begins with the condensation of 4-methylpyridine with formaldehyde (B43269). This reaction generates 4-pyridineethanol.
Conversion to an Ethyl Halide or Sulfonate: The hydroxyl group of 4-pyridineethanol is a poor leaving group and must be converted to a more reactive functional group. This is commonly achieved by reaction with a halogenating agent (like thionyl chloride or phosphorus tribromide) to form 4-(2-chloroethyl)pyridine (B1610578) or 4-(2-bromoethyl)pyridine, or with a sulfonyl chloride (like tosyl chloride or mesyl chloride) to form the corresponding tosylate or mesylate. These intermediates are highly susceptible to nucleophilic attack.
Nucleophilic Substitution with Pyrrolidine: The final step involves the nucleophilic substitution reaction between the activated ethyl-pyridine intermediate and pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the halide or sulfonate leaving group to form the final product, this compound.
An alternative multi-step approach involves the use of 4-vinylpyridine (B31050) as a key intermediate.
Synthesis of 4-Vinylpyridine: 4-Vinylpyridine can be synthesized from 4-methylpyridine and formaldehyde, which first form 4-pyridineethanol, followed by a dehydration step google.com.
Michael Addition of Pyrrolidine: Pyrrolidine can then be added to 4-vinylpyridine via a Michael addition reaction. This conjugate addition is a common method for forming carbon-nitrogen bonds.
A more complex, though less direct, multi-step synthesis could theoretically involve building the pyrrolidine ring onto a pre-existing pyridine structure or vice versa, potentially using cycloaddition reactions followed by further transformations rasayanjournal.co.inresearchgate.net.
The synthesis of this compound and its derivatives can be approached using both convergent and divergent strategies.
Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of related compounds. Starting with this compound as a core structure, various derivatives can be created by modifying either the pyridine or the pyrrolidine ring. For example, the pyridine ring can undergo N-oxidation or halogenation to produce a range of functionally diverse molecules nih.govorganic-chemistry.org. This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. A more advanced divergent approach could start from a simpler pyridine and employ ring contraction methods to generate a variety of pyrrolidine-substituted pyridines, though this is a more complex synthetic design osaka-u.ac.jpnih.gov.
While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry can be readily applied to its production.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Michael addition of pyrrolidine to 4-vinylpyridine is an example of a highly atom-economical reaction.
Use of Greener Solvents and Catalysts: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. The use of heterogeneous catalysts or biocatalysts can also reduce waste and allow for easier separation and recycling nih.govnih.gov. For example, the synthesis of pyridine derivatives has been achieved using water as a solvent with a tin(IV) catalyst nih.gov.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processes can significantly reduce reaction times and energy consumption compared to conventional heating methods organic-chemistry.orgnih.govtue.nl. Microwave irradiation has been successfully used in the one-pot, multi-component synthesis of various pyridine derivatives nih.gov. Continuous flow reactors offer enhanced safety, scalability, and efficiency, as demonstrated in the N-oxidation of pyridines organic-chemistry.org.
Precursor Chemistry and Strategic Starting Materials for this compound Synthesis
The selection of appropriate starting materials is crucial for an efficient synthesis. The most strategically important precursors for constructing this compound are those that provide the core pyridine and pyrrolidine structures.
| Starting Material | Synthetic Role | Relevant Synthetic Reactions |
| 4-Methylpyridine (4-Picoline) | Primary precursor for the pyridine-ethyl fragment. | Condensation with formaldehyde to yield 4-pyridineethanol google.com. |
| 4-Vinylpyridine | Key intermediate for conjugate addition. | Michael addition with pyrrolidine. Can be synthesized from 4-methylpyridine google.com. |
| 4-(2-Chloroethyl)pyridine | Electrophilic partner in nucleophilic substitution. | Nucleophilic substitution with pyrrolidine. |
| Pyrrolidine | Nucleophilic source of the pyrrolidine ring. | Reacts with electrophilic pyridine derivatives like 4-vinylpyridine or 4-(2-chloroethyl)pyridine. |
| Proline and Derivatives | Chiral precursors for the pyrrolidine ring. | Can be reduced and functionalized to form pyrrolidine derivatives for stereoselective syntheses mdpi.com. |
The synthesis of precursors themselves is an important consideration. For example, 4-vinylpyridine is produced industrially from 4-methylpyridine and formaldehyde google.com. Pyrrolidine and its derivatives can be synthesized from various acyclic or cyclic precursors, with natural amino acids like proline serving as a valuable source for chiral pyrrolidines mdpi.comorganic-chemistry.org.
Derivatization Strategies for this compound Derivatives
Derivatization of this compound allows for the synthesis of a wide array of new chemical entities with potentially novel properties. Modifications can be targeted at either the pyridine or the pyrrolidine ring.
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards various chemical transformations nih.gov.
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgarkat-usa.org. The resulting this compound N-oxide exhibits altered electronic properties and can be a versatile intermediate for further functionalization. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the ring rsc.orgnih.gov. Continuous flow microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide offer a green and efficient method for N-oxidation organic-chemistry.org.
Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the pyridine ring is a common strategy to create intermediates for cross-coupling reactions. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on pyridine is difficult and typically occurs at the 3-position under harsh conditions. More modern and selective methods are often employed:
Halogenation of N-Oxides: The N-oxide derivative can be used to direct halogenation selectively to the 2-position nih.gov.
Directed Metalation: A directing group can be used to achieve regioselective metalation followed by quenching with a halogen source.
Phosphonium (B103445) Salt Displacement: A novel method involves the formation of a phosphonium salt at the 4-position, which can then be displaced by a halide nucleophile. This strategy has been used for the late-stage halogenation of complex pyridine-containing molecules nih.govchemrxiv.org. This could theoretically be applied to the 2- or 6-positions of the target molecule if the 4-position is already substituted.
Cycloaddition/Cycloreversion: Halogenated pyridines can also be constructed from acyclic precursors using cycloaddition reactions with haloalkynes, offering another route to halogenated derivatives doi.org.
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of this compound, enabling the exploration of its chemical space for various applications.
Chemical Modifications at the Pyrrolidine Moiety
The pyrrolidine ring is a prevalent core structure in many biologically active compounds and is subject to various chemical modifications to modulate physicochemical and biological properties. osaka-u.ac.jpwikipedia.org While specific documented modifications on the pyrrolidine ring of this compound are not extensively reported, established synthetic strategies for pyrrolidine derivatives can be applied. The pyrrolidine nucleus, a cyclic secondary amine, confers basicity and nucleophilicity to the scaffold, which can be influenced by substituents. nih.gov
Key approaches to modifying the pyrrolidine moiety include:
Substitution at the Pyrrolidine Ring: The synthesis of analogues can be achieved by starting with pre-functionalized pyrrolidines. For instance, enantiomerically pure C2-symmetric analogues of 4-(pyrrolidino)pyridine have been synthesized from chiral pyrrolidine derivatives. rsc.orgresearchgate.net This involves coupling a substituted pyrrolidine with a pyridine precursor, indicating that derivatives of this compound bearing substituents on the pyrrolidine ring are synthetically accessible.
Ring-Opening and Contraction: The pyrrolidine ring itself can be derived from other cyclic structures. Ring contraction of pyridines, for example, offers a pathway to pyrrolidine skeletons. osaka-u.ac.jpnih.govresearchgate.net Conversely, ring-opening of the pyrrolidine moiety, followed by functionalization and re-cyclization, could introduce diverse functionalities, a strategy seen in the synthesis of pyrrolidin-2-ones from cyclopropanes. nih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Iron-catalyzed intermolecular sp3 C-H amination of alkyl azides is a method that can produce pyrrolidines, suggesting that direct modification of the pyrrolidine C-H bonds in the title compound is a plausible, albeit challenging, transformation. organic-chemistry.org
The following table outlines potential modifications based on general pyrrolidine chemistry.
| Modification Type | Reagents and Conditions | Potential Outcome |
| Synthesis from Substituted Precursors | Substituted pyrrolidines + 4-(2-haloethyl)pyridine | Introduction of alkyl, aryl, or functional groups on the pyrrolidine ring. |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Formation of the corresponding pyrrolidine N-oxide. fu-berlin.de |
| Ring Expansion/Rearrangement | (Hypothetical) Diazo compounds, photochemical methods | Expansion to a piperidine (B6355638) ring or other larger heterocycles. |
Modifications of the Ethyl Linker and Bridge Expansion
Varying Linker Length: Analogues with propyl, butyl, or other alkyl chains can be synthesized by reacting pyrrolidine with the appropriately modified 4-(ω-haloalkyl)pyridine. This general principle is demonstrated in the synthesis of related pyridinium (B92312) salts where the alkyl chain length connecting two moieties is varied, such as in the preparation of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. nih.gov
Functionalization of the Linker: The ethyl bridge could potentially be functionalized. For example, hydroxylation or amination of the linker could be achieved through multi-step synthetic sequences, likely involving the construction of the molecule from a pre-functionalized linker fragment.
Bridge Expansion: More complex modifications, such as bridge expansion to create larger ring systems incorporating the ethyl linker, are theoretically possible through advanced synthetic methods like ring-closing metathesis on a suitably designed precursor.
Reactivity and Advanced Chemical Transformations of this compound
The presence of two nitrogen atoms—one in the aromatic pyridine ring and one in the saturated pyrrolidine ring—endows this compound with rich chemical reactivity.
N-Alkylation and Quaternization Reactions of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is nucleophilic and readily undergoes N-alkylation to form quaternary pyridinium salts. rsc.org This classic transformation, known as the Menshutkin reaction, typically involves treating the pyridine derivative with an alkyl halide. mdpi.com The reaction is often carried out in polar solvents like ethanol or acetonitrile (B52724) at elevated temperatures. mdpi.comresearchgate.net This quaternization significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.
Research on the related compound 4-pyrrolidinopyridine (B150190) demonstrates its quaternization with a variety of α-bromo ketones in acetonitrile to yield crystalline quaternary ammonium (B1175870) salts. mdpi.com The reaction conditions can be varied; for instance, microwave irradiation has been used to synthesize certain pyridinium compounds. researchgate.net
The table below summarizes representative quaternization reactions applicable to or demonstrated on similar pyridine scaffolds.
| Pyridine Substrate | Alkylating Agent | Solvent | Conditions | Product Type | Reference |
| 4-Hydrazinylpyridine derivatives | Substituted alkyl halides | Ethanol | Reflux, 6-50 h | Substituted Pyridinium Halides | mdpi.com |
| 4-Picoline | (3-Bromopropoxy)benzene | Toluene | Stirring, 355 K, 18 h | 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide | nih.gov |
| 4-Pyrrolidinopyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | Reflux, 24 h | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |
| 4-Pyrrolidinopyridine | Butyl iodide | Acetonitrile | Reflux, 24 h | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |
Cyclization and Ring-Forming Reactions Involving this compound
The structural framework of this compound can serve as a building block for more complex, fused, or spirocyclic heterocyclic systems.
Reductive Cyclization: In related systems, o-nitrobenzylidenepyrrolidine-2,3-diones undergo reductive cyclization to form pyrrolo[3,4-b]quinolines, highlighting a strategy where a substituent on one part of a molecule reacts to form a new ring. rsc.org A suitably functionalized derivative of this compound could undergo analogous intramolecular cyclizations.
Ring Contraction: The pyridine ring itself is reactive under certain conditions. A photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net This reaction transforms the pyridine ring into a bicyclic pyrrolidine system.
Cyclocondensation Reactions: Syntheses of C2-symmetric analogues of 4-(pyrrolidino)pyridine have been achieved through the cyclocondensation of 4-aminopyridine (B3432731) with other reagents, demonstrating a ring-forming approach to construct the pyrrolidine portion of a related molecule. rsc.org
Intramolecular Cyclization via Linker: A hypothetical pathway could involve functionalizing the ethyl linker with a reactive group that could then undergo an intramolecular reaction with the pyridine ring. For example, creating a carboxylic acid at the end of a longer linker could lead to intramolecular acylation or related cyclizations.
Metal Coordination and Complexation Chemistry of this compound
Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide variety of transition metals. wikipedia.org The nitrogen atom of the pyridine ring acts as a σ-donor. Furthermore, the tertiary amine nitrogen of the pyrrolidine ring can also act as a donor site. Consequently, this compound has the potential to act as a bidentate chelating ligand, binding to a single metal center through both its pyridine and pyrrolidine nitrogen atoms. This chelation would form a stable six-membered ring with the metal ion.
The coordination chemistry of pyridine ligands is vast, with complexes known for most transition metals, including iron, cobalt, nickel, copper, ruthenium, and rhodium. wikipedia.orgnih.gov The resulting complexes can adopt various geometries, such as octahedral (e.g., [MCl2(py)4]n+) or tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org For example, iron(II) complexes with related polypyridyl ligands have been shown to exhibit interesting properties like spin-crossover behavior, which can be modulated by guest molecules. nih.gov Silicon tetrachloride also forms hexacoordinate complexes with pyridine derivatives, such as SiCl4(4-Azidopyridine)2. mdpi.com
The ability of this compound to act as a bidentate ligand makes it a valuable candidate for creating well-defined metal complexes with potential applications in catalysis and materials science.
| Metal Ion | Typical Coordination Number | Common Geometries with Pyridine Ligands | Potential Complex with Ligand (L) |
| Iron(II) | 6 | Octahedral | [Fe(L)2(X)2], [Fe(L)3]2+ |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | [Co(L)X2], [Co(L)2(X)2] |
| Nickel(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | [Ni(L)X2], [Ni(L)2]2+ |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | [Cu(L)X2], [Cu(L)2]2+ |
| Ruthenium(II) | 6 | Octahedral | [Ru(L)2(X)2], [Ru(L)3]2+ |
| Rhodium(III) | 6 | Octahedral | [Rh(L)2Cl2]+ |
(L = this compound; X = a monodentate ligand like a halide)
Advanced Structural Characterization and Spectroscopic Methodologies for 4 2 Pyrrolidin 1 Yl Ethyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation of Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-[2-(pyrrolidin-1-yl)ethyl]pyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are crucial for unambiguous signal assignment and for studying the molecule's dynamic behavior. researchgate.net
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the ethyl bridge, and the pyrrolidine (B122466) ring. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the α-protons being the most deshielded. The ethylenic protons (-CH₂-CH₂-) would present as two triplets, while the pyrrolidine protons would appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm). Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the aromatic carbons of the pyridine ring and the aliphatic carbons of the ethyl and pyrrolidine moieties. researchgate.netresearchgate.net
Conformational Dynamics: The molecule possesses significant conformational flexibility, primarily involving three aspects:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and undergoes rapid conformational exchange between various "envelope" and "twist" forms. Variable-temperature NMR studies can provide insight into the energy barriers of this process. researchgate.net
Rotation around the C-C Ethyl Bridge: Rotation around the C-C single bonds of the ethyl linker allows the pyridine and pyrrolidine rings to adopt different spatial orientations relative to each other.
Studies on structurally related compounds, such as 4-(1-pyrrolidinyl)piperidine, have shown that the conformational preferences and the energy barriers between conformers can be solvent-dependent. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space interactions between protons, providing evidence for the predominant conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like 4-ethylpyridine (B106801) and N-ethylpyrrolidine. chemicalbook.comchemicalbook.comchemicalbook.comspectrabase.com
| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2, H-6 | ~8.4-8.5 | ~149-150 |
| H-3, H-5 | ~7.1-7.2 | ~123-124 |
| C-4 | - | ~148-149 |
| Atom Position (Ethyl Bridge) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Py-CH₂- | ~2.8-2.9 | ~35-36 |
| -CH₂-N | ~2.7-2.8 | ~57-58 |
| Atom Position (Pyrrolidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₂ (α) | ~2.6-2.7 | ~53-54 |
| -CH₂- (β) | ~1.7-1.8 | ~23-24 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within this compound and to study non-covalent interactions like hydrogen bonding. chemicalbook.com
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine and pyrrolidine rings and the ethyl linker. Key vibrational modes include:
Pyridine Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1610-1400 cm⁻¹ region.
Aliphatic C-H Vibrations: C-H stretching bands from the ethyl and pyrrolidine groups in the 2970-2850 cm⁻¹ range.
C-N Vibrations: C-N stretching vibrations for both the tertiary amine of the pyrrolidine and the pyridine ring are expected in the fingerprint region (1300-1000 cm⁻¹).
FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum (such as symmetric stretches of non-polar bonds) may give strong signals in the Raman spectrum. Analysis of spectral shifts upon co-crystallization or complex formation can provide direct evidence of intermolecular interactions. For instance, in a co-crystal of the structurally similar 4,4'-bipyridylethane, distinct bands in the IR spectrum were observed at 1607 cm⁻¹ (C=C/C=N stretch), 1295 cm⁻¹ (C-N stretch), and 830 cm⁻¹ (C-H out-of-plane bend), confirming the presence of these functional groups. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on literature values for pyridine, pyrrolidine, and related structures. nih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring/Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine |
| Aliphatic C-H Stretch | 2970 - 2850 | Pyrrolidine, Ethyl |
| C=N / C=C Ring Stretch | 1610 - 1580 | Pyridine |
| C=C Ring Stretch | 1500 - 1400 | Pyridine |
| CH₂ Scissoring | 1480 - 1440 | Pyrrolidine, Ethyl |
| C-N Stretch (tertiary amine) | 1250 - 1180 | Pyrrolidine |
| Pyridine Ring Breathing | ~1000 | Pyridine |
| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Pyridine |
X-ray Crystallographic Analysis of this compound and Its Co-Crystals/Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, analysis of its co-crystals or complexes reveals how it participates in supramolecular assemblies. researchgate.netmdpi.com
A co-crystal formed between the analogous molecule 4,4'-bipyridylethane and 2-aminobenzoic acid provides a strong model for the expected crystallographic behavior. nih.gov In this reported structure, the molecule acts as a hydrogen bond acceptor via its pyridine nitrogen atoms. It is expected that this compound would behave similarly, with the pyridine nitrogen being the primary site for hydrogen bonding with acidic co-formers. The pyrrolidine nitrogen, being a more sterically hindered and more basic (aliphatic) amine, could also participate in hydrogen bonding, depending on the co-former and crystallization conditions.
Key interactions governing the crystal packing would include:
O-H···N or N-H···N Hydrogen Bonds: Formation of strong hydrogen bonds between the pyridine nitrogen and a hydrogen bond donor.
π–π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules, which help to organize the molecules into layers or stacks. nih.gov
C-H···π Interactions: Weaker interactions where C-H bonds from the ethyl or pyrrolidine groups interact with the π-system of the pyridine ring. mdpi.com
Table 3: Representative Crystal Data for a Co-crystal of an Analogous Compound (4,4'-bipyridylethane·2(2-aminobenzoic acid)) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂·2C₇H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (variant of P2₁/c) |
| a (Å) | 11.305 |
| b (Å) | 11.102 |
| c (Å) | 8.8737 |
| β (°) | 94.565 |
| Volume (ų) | 1110.2 |
| Z (molecules/unit cell) | 2 |
| Key Interactions | O-H···N(pyridyl) hydrogen bonds, N-H···O(carbonyl) hydrogen bonds, π–π stacking |
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Isotopic Distributions
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of this compound. ncats.io High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₆N₂ (calculated monoisotopic mass: 176.1313 Da).
Tandem mass spectrometry (MS/MS), which involves the fragmentation of the protonated molecular ion [M+H]⁺, is used to probe the molecule's structure. The fragmentation pathways are predictable based on the structure, which contains a pyrrolidine ring, an ethyl bridge, and a pyridine ring. Studies on related pyrrolidinyl-containing compounds, such as synthetic cathinones, provide insight into the likely fragmentation patterns. researchgate.netnih.govojp.gov
The most probable fragmentation pathways for [C₁₁H₁₆N₂ + H]⁺ (m/z 177.1) include:
Cleavage of the C-C bond alpha to the pyrrolidine nitrogen: This is a common pathway for amines, leading to the formation of a stable, resonance-stabilized N-vinylpyrrolidinium cation or, more likely, a charged pyrrolidinyl-ethyl fragment.
Benzylic-type cleavage: Cleavage of the C-C bond between the two ethyl carbons is highly favored, as it leads to the formation of a stable pyrrolidinium-methyl ion (m/z 84) and a neutral 4-vinylpyridine (B31050) or a charged 4-picolyl cation (m/z 92).
Loss of the pyrrolidine ring: Fragmentation can lead to the loss of a neutral pyrrolidine molecule, resulting in a fragment ion corresponding to protonated 4-vinylpyridine.
The isotopic distribution in the mass spectrum, specifically the M+1 peak, arises from the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%). For a molecule with 11 carbons and 2 nitrogens, the theoretical intensity of the M+1 peak relative to the M peak is approximately 12.8% ((11 * 1.1%) + (2 * 0.37%)). This pattern is a useful confirmation of the elemental composition. nih.gov
Table 4: Predicted Major Fragment Ions for this compound in ESI-MS/MS
| m/z (Daltons) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 177.1 | [C₁₁H₁₇N₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 92.1 | [C₆H₆N]⁺ | 4-Picolyl cation |
| 84.1 | [C₅H₁₀N]⁺ | 1-Methylenepyrrolidinium ion |
| 71.1 | [C₄H₉N]⁺ | Pyrrolidine radical cation |
Computational and Theoretical Chemistry Studies of 4 2 Pyrrolidin 1 Yl Ethyl Pyridine
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground-state properties of molecules by calculating the electron density. For compounds containing pyridine (B92270) and pyrrolidine (B122466) rings, DFT is used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of HOMO and LUMO and their energy gap (ΔE) are critical indicators of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. researchgate.net For instance, in a study on 4-pyrrolidin-2-yl-pyridine, an isomer of the title compound, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set determined the HOMO-LUMO energy gap to be 5.6486 eV in the gas phase. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map, another DFT-derived property, helps in identifying the nucleophilic and electrophilic sites of the molecule. For pyridine derivatives, the nitrogen atom of the pyridine ring is typically a site of negative potential, indicating its susceptibility to electrophilic attack or coordination to metal ions.
Studies on related imidazo[4,5-b]pyridine derivatives show that DFT can accurately predict gas-phase basicities and metal ion affinities. mdpi.com The calculations revealed that the unsaturated imidazole (B134444) nitrogen was the most favorable binding site for protons and metal cations like Mg(II), Ca(II), Zn(II), and Cu(II), with binding affinities being highly dependent on the molecular structure. mdpi.com Such calculations for 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine would likely show the pyridine nitrogen and the pyrrolidine nitrogen as the primary sites for protonation and metal binding, with their relative affinities influenced by the ethyl linker.
Table 1: Examples of DFT-Calculated Properties for Related Pyridine Compounds
| Compound | Method/Basis Set | Calculated Property | Value | Reference |
| 4-Pyrrolidin-2-yl-pyridine | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap (gas phase) | 5.6486 eV | researchgate.net |
| Imidazo[4,5-b]pyridine derivatives | DFT/B3LYP | Gibbs Free Energy of Protonation | Varies (site-dependent) | mdpi.com |
| Re(I) complexes with terpyridine | DFT | LUMO Energy Level | Dependent on ligand substitution | nih.gov |
This table presents data for structurally related compounds to illustrate the application of DFT.
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions.
These methods are particularly valuable for predicting spectroscopic parameters. For example, ab initio calculations can be used to simulate NMR chemical shifts. In studies of new 2-(4-arylpiperazin-1-yl)-1-(3-ethylbenzofuran-2-yl)ethanols, ab initio and DFT calculations of partial charges and proton affinities supported the experimental determination of protonation sites from solid-state NMR. researchgate.net
Furthermore, ab initio methods are employed to explore reaction pathways and transition states. For a molecule like this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. Time-Dependent DFT (TD-DFT), an extension of DFT, is often used to study excited-state properties and predict UV-Vis absorption spectra. In a study of Re(I) carbonyl complexes with pyridine-based ligands, TD-DFT was used to elucidate the nature of electronic transitions observed in absorption and emission spectra. nih.gov Similar calculations on this compound would help predict its photophysical properties.
Molecular Dynamics Simulations of this compound in Explicit Solvent Systems and Biomolecular Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.
For this compound, MD simulations in explicit solvent systems, such as a box of water molecules, can reveal how the solvent influences its structure and dynamics. A study on the related 4-pyrrolidino pyridine showed that hydrogen bonding with water molecules affects the twisting of the pyrrolidino group. researchgate.net MD simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
In biomolecular environments, MD simulations are crucial for understanding how a ligand interacts with its protein target. After an initial pose is predicted by molecular docking, MD simulations are run for extended periods (often hundreds of nanoseconds) to assess the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the stability of the simulation and the complex. nih.gov For example, 100 ns MD simulations were performed on pyrrolidin-2-one derivatives to confirm their stable binding to acetylcholinesterase. nih.govresearchgate.net
In Silico Modeling of Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is highly relevant for assessing the potential biological activity of this compound. Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, generating a binding score that estimates the strength of the interaction.
Numerous studies on pyridine and pyrrolidine derivatives have successfully used this approach. In a study targeting acetylcholinesterase, derivatives of pyrrolidin-2-one were docked into the enzyme's active site (PDB ID: 4EY7). nih.govresearchgate.net The results showed high docking scores, indicating strong binding affinity, which was later supported by MD simulations. nih.govresearchgate.net Similarly, docking studies on 2,6-diaryl-substituted pyridine derivatives against the kinesin Eg5 protein identified compounds with significant binding energies, suggesting their potential as anticancer agents. tubitak.gov.tr
The binding affinity can be further refined using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) calculations. These methods calculate the free energy of binding from snapshots taken from an MD simulation trajectory, providing a more accurate estimate than docking scores alone. nih.gov
Table 2: Representative Molecular Docking Results for Pyridine/Pyrrolidine Derivatives
| Ligand Class | Protein Target (PDB ID) | Top Docking Score (kcal/mol) | Predicted Affinity (Ki) | Reference |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (4EY7) | -18.59 | Not specified | nih.gov |
| 2,6-Diaryl-substituted pyridines | Kinesin Eg5 | -9.52 | 0.105 µM | tubitak.gov.tr |
| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | Not specified (pIC50 used) | Varies | nih.gov |
This table showcases results for related compound classes to demonstrate the utility of molecular docking.
Conformational Analysis and Energy Landscape Exploration of this compound and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the ethyl linker and the puckering of the pyrrolidine ring are key conformational features of this compound.
The pyrrolidine ring is not planar and typically exists in one of two predominant puckered "envelope" conformations. nih.gov The specific puckering mode (e.g., Cγ-exo or Cγ-endo) can be influenced by substituents on the ring. Studies on 4-substituted prolines have shown that bulky groups strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker. nih.gov
Biological and Pharmacological Research Endeavors in Vitro & in Silico Focus of 4 2 Pyrrolidin 1 Yl Ethyl Pyridine
Investigation of 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine as a Ligand for Specific Biological Receptors
A thorough search of scientific literature did not yield specific studies detailing the investigation of this compound as a ligand for any particular biological receptor. The structural components of the molecule, namely the pyridine (B92270) ring and the pyrrolidine (B122466) ring connected by an ethyl linker, are present in various biologically active compounds, which suggests the potential for receptor interaction. However, without experimental data, any discussion of its receptor binding profile remains speculative.
No data from in vitro affinity and selectivity profiling in cell-free assays, such as radioligand binding assays or fluorescence polarization assays, for this compound could be located. Consequently, it is not possible to provide a data table of its binding affinities (e.g., Ki, IC50) for any specific receptors.
In the absence of primary binding data, there are no subsequent mechanistic studies on how this compound might bind to or modulate the function of any biological receptors in vitro. Such studies would typically follow the identification of a specific receptor target.
Cell-Based Assays for Investigating Biological Pathway Modulation by this compound (in vitro, excluding toxicity/safety)
No specific in vitro cell-based assays investigating the modulation of biological pathways by this compound have been reported in the available literature. Research on related pyridine derivatives has explored their effects on signaling pathways in cancer cells, but these findings cannot be directly extrapolated to the title compound.
Reporter Gene Assays for Pathway Activation or Inhibition
Reporter gene assays are a important tool for studying gene expression and are instrumental in determining how a compound of interest affects specific cellular pathways. In the context of this compound and its derivatives, these assays can reveal whether the compounds activate or inhibit signaling pathways relevant to disease processes.
For instance, in the investigation of compounds targeting activin receptor-like kinases (ALK), which are crucial in bone morphogenetic protein (BMP) signaling, a dual luciferase-based reporter assay was employed. nih.gov One such compound, M4K2234, was found to potently inhibit a BMP-responsive reporter with an IC50 value of 16 nM following stimulation with BMP7. nih.gov This demonstrates the utility of reporter assays in quantifying the inhibitory potential of a compound on a specific signaling pathway. Such assays are critical for the initial screening and characterization of novel therapeutic agents. nih.gov
Cellular Uptake and Distribution Studies (in vitro)
Understanding how a compound enters and distributes within cells is fundamental to assessing its potential as a therapeutic agent. In vitro cellular uptake studies provide insights into the mechanisms of cellular entry and accumulation.
Studies on nanocarriers, for example, have utilized in vitro models to compare the cellular uptake of a free compound versus the compound encapsulated within a nanocarrier. nih.govmdpi.comaau.dk In one study, the uptake of both a free dye and dye-loaded nanocarriers was investigated in glioblastoma and fibroblast cell lines. nih.govmdpi.com The results indicated that a dynamin-dependent endocytic pathway was the primary mechanism for uptake in both cases. nih.govmdpi.com Furthermore, fluorescence microscopy confirmed the accumulation of the substance in the lysosomes around the cell nuclei. mdpi.com These types of studies are essential for understanding how the formulation of a compound, such as its incorporation into a nanocarrier, can influence its interaction with and uptake by cells. nih.govmdpi.comaau.dk
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. nih.govnih.gov
Systematic Derivatization and In Vitro Biological Screening
Systematic derivatization involves the synthesis of a series of analogs of a parent compound, followed by in vitro screening to determine how these structural modifications affect biological activity. This process is crucial for identifying the key chemical features responsible for a compound's potency and selectivity.
For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov Among the synthesized compounds, certain derivatives showed significant activity, highlighting the potential of this chemical scaffold in cancer research. nih.gov Similarly, the synthesis and antimicrobial screening of various pyridine derivatives have been reported, with some compounds showing activity comparable to standard antibiotics. nih.govmdpi.com These studies underscore the importance of systematic derivatization in discovering new and effective therapeutic agents. nih.govnih.govmdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. nih.govnih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific target. researchgate.net
Pharmacophore models can be developed based on a set of known active molecules, and these models can then be used to screen large chemical databases for novel compounds with the desired activity. researchgate.netnih.gov For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) derivatives as selective PDE4B inhibitors, which led to a statistically significant 3D-QSAR model. nih.gov This model provided insights for designing new molecules with enhanced inhibitory activity. nih.gov The use of pharmacophore modeling and other ligand-based methods allows researchers to rationally design and optimize new drug candidates. nih.govnih.govresearchgate.netnih.gov
Antimicrobial and Antiviral Activity Studies (In Vitro Focus)
The pyridine nucleus is a common feature in many compounds with demonstrated antimicrobial and antiviral properties. nih.govnih.gov In vitro studies are the first step in evaluating the potential of new pyridine derivatives as infectious disease treatments.
Evaluation Against Bacterial Strains (e.g., MIC Determination in vitro)
A key metric for assessing the in vitro antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov
Numerous studies have reported the synthesis of pyridine derivatives and their subsequent evaluation against various bacterial strains. For example, a series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.com The results showed that many of the synthesized compounds exhibited promising activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. jocpr.com Similarly, other research has demonstrated the antibacterial potential of different classes of pyridine derivatives, with some compounds showing MIC values comparable to or even better than standard antibiotics like ampicillin. nih.govmdpi.com
Table 1: Examples of In Vitro Antibacterial Activity of Pyridine Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| Pyridonethiols | Bacillus subtilis | 0.12 µg/mL | nih.gov |
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | 0.07 mg/mL | mdpi.com |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanols | Staphylococcus aureus, Staphylococcus epidermidis | Promising activity | jocpr.com |
| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity | nih.gov |
In addition to antibacterial activity, some pyridine derivatives have also been investigated for their antiviral properties. In vitro studies have shown that certain pyridine-containing compounds can inhibit the replication of various viruses, including influenza and human immunodeficiency virus (HIV). nih.gov For example, one study found that the compound nylidrin, which contains a phenyl aminoethanol moiety, was effective against multiple strains of the H1N1 influenza virus by targeting the hemagglutinin 2-mediated membrane fusion process. researchgate.net
Evaluation Against Fungal and Viral Strains (e.g., MIC/EC50 in vitro)
There is no publicly available data from in vitro assays determining the Minimum Inhibitory Concentration (MIC) of This compound against any fungal strains. Likewise, no studies reporting the 50% effective concentration (EC50) against viral strains were found. Therefore, data tables for these metrics cannot be generated.
Mechanistic Insights into Antimicrobial/Antiviral Action (in vitro/in silico)
In the absence of direct biological evaluation, there are no published in vitro or in silico studies that elucidate the specific mechanism of antimicrobial or antiviral action for This compound . Mechanistic studies are contingent on observing a biological effect; since no such effect has been documented in the scientific literature for this compound, investigations into its mode of action have not been reported. General mechanistic studies on related pyridine compounds, such as the inhibition of lanosterol (B1674476) demethylase in fungi, cannot be attributed to This compound without specific experimental evidence.
Advanced Applications and Future Research Directions of 4 2 Pyrrolidin 1 Yl Ethyl Pyridine
Role of 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine as a Chemical Probe in Complex Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein or pathway, thereby helping to elucidate its function. mdpi.comnih.gov Given its structural components, this compound is well-suited for this role, particularly in the field of neurobiology.
The compound's pyridine (B92270) and pyrrolidine (B122466) rings are key motifs found in many biologically active molecules. ontosight.ai Its structural analogy to nicotine (B1678760) suggests its potential to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the central nervous system. nih.govrsc.org Research on nicotine's interaction with nAChRs has established a detailed pharmacophore model involving key interactions: a cation-π interaction with a tryptophan residue and two critical hydrogen bonds. nih.gov Specifically, the protonated pyrrolidine nitrogen forms a hydrogen bond with a backbone carbonyl group on the receptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. nih.gov
Analogues of this compound can be used as chemical probes to investigate these specific interactions. For instance, by systematically modifying the structure—such as altering the basicity of the nitrogen atoms or changing the stereochemistry—researchers can study how these changes affect receptor binding and activation. This approach helps to map the binding site and understand the functional significance of each interaction point. nih.gov Advanced spectroscopic and computational studies on the closely related molecule nicotine have shown that the precise location of protonation (either on the pyridine or pyrrolidine nitrogen) results in different conformers, and that the pyrrolidine-protonated form may more closely resemble the conformation found within the nAChR binding pocket. rsc.orgosti.gov The use of this compound and its derivatives allows for the systematic exploration of these structural and electronic requirements for nAChR modulation, making it a valuable tool for dissecting the complexities of neurotransmission. ontosight.ai
Utilization of this compound as a Scaffold for Complex Molecule Synthesis (e.g., advanced materials, new chemical entities)
In chemical synthesis, a scaffold is a core molecular structure upon which new functional groups and other molecular fragments are built. The this compound molecule is an exemplary scaffold because both of its heterocyclic components—pyridine and pyrrolidine—are considered "privileged structures" in medicinal chemistry. nih.govnih.govrsc.org These scaffolds appear frequently in successful drugs and biologically active compounds.
The pyrrolidine ring is a five-membered nitrogen heterocycle that provides a non-planar, sp3-rich structure. nih.gov This three-dimensionality is highly desirable in modern drug design for exploring chemical space and achieving specific spatial arrangements of functional groups, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov The pyridine ring is a common feature in numerous therapeutic agents and functional materials, valued for its electronic properties and ability to act as a ligand. rsc.orgnih.gov
The combination of these two rings in one molecule provides a versatile platform for creating libraries of new chemical entities. Synthetic chemists can modify the scaffold in several ways:
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions to introduce new chiral centers and functional groups, influencing the molecule's stereochemistry and biological activity. nih.govresearchgate.net
Functionalization of the Pyridine Ring: The pyridine ring can undergo reactions such as substitution or be used as a building block for fused ring systems, leading to compounds with novel electronic and photophysical properties. mdpi.comnih.gov
Modification of the Ethyl Linker: The two-carbon chain connecting the rings can be altered in length or rigidity to precisely control the spatial relationship between the two heterocyclic moieties.
This versatility has been demonstrated in the synthesis of various complex molecules from related pyridine and pyrrolidine scaffolds, as shown in the table below.
| Scaffold Type | Synthetic Approach | Resulting Complex Molecule Class | Potential Application | Reference |
|---|---|---|---|---|
| 4-(Pyrrolidino)pyridine (PPY) | SNAr or Cyclocondensation | C2-Symmetric Chiral Catalysts | Asymmetric Catalysis | researchgate.net |
| Substituted Pyridines | Multi-component Reactions | Thieno[2,3-b]pyridines, Pyrimidines | Pharmacologically Active Agents | mdpi.comnih.govresearchgate.net |
| (S)-Proline (Pyrrolidine Precursor) | Condensation and Cyclization | Enantiopure Pyridin-4-one Derivatives | Chiral Building Blocks | fu-berlin.de |
| 2-Aminopyridine | Condensation with Phenacyl Bromides | 2-Arylimidazo[1,2-a]pyridines | Antibacterial Agents | nih.gov |
Development of Analytical Reagents or Catalytic Ligands Incorporating the this compound Moiety
The structural features of this compound also make its core, the 4-pyrrolidinopyridine (B150190) (PPY) moiety, highly suitable for applications in catalysis and analytical chemistry.
Catalytic Ligands: The PPY framework is recognized as one of the most powerful nucleophilic catalysts for acylation reactions involving alcohols. researchgate.net Chiral analogues of PPY, synthesized by introducing stereocenters onto the pyrrolidine ring, have been developed as highly effective organocatalysts for asymmetric synthesis. researchgate.netresearchgate.net These catalysts are used to control the stereochemical outcome of reactions, such as in the kinetic resolution of alcohols and the desymmetrization of meso-diols, which are crucial processes in the synthesis of enantiomerically pure pharmaceuticals. researchgate.netresearchgate.net The design of these catalysts often involves placing chiral elements on the pyrrolidine ring, far from the catalytically active pyridine nitrogen, to maintain high catalytic activity while effectively inducing enantioselectivity. researchgate.net
Analytical Reagents: The ability of the pyridine nitrogen to participate in non-covalent interactions, such as hydrogen bonding, makes this compound and related structures useful as building blocks for supramolecular chemistry and crystal engineering. For example, the related compound 4-[2-(pyridin-4-yl)ethyl]pyridine has been shown to form co-crystals with 2-aminobenzoic acid. nih.gov In this co-crystal, the molecules self-assemble into well-defined three-molecule aggregates through specific O-H···N hydrogen bonds, which are then connected into larger layers by further hydrogen bonding and π–π stacking interactions. nih.gov This capacity for predictable self-assembly could be harnessed to develop new analytical reagents for sensing or separation, where the pyridine moiety acts as a specific recognition site for target analytes.
Emerging Research Areas and Unexplored Potential of this compound
While much of the interest in this compound stems from its connection to nicotinic acetylcholine receptors, its potential extends into several emerging research areas. Further investigation is needed to fully realize its therapeutic and scientific possibilities. ontosight.ai
One significant area of future research is the development of nAChR subtype-selective ligands. The nAChR family includes numerous subtypes (e.g., α4β2, α7) with different physiological roles and implications in various diseases. Designing derivatives of this compound that can selectively target one subtype over others is a major goal in the development of treatments for neurological disorders like Alzheimer's disease, schizophrenia, and nicotine addiction. nih.gov Research into other diamine scaffolds has shown that simple substitutions can switch subtype selectivity from α4β2 to α7, providing a clear path forward for modifying the this compound structure to achieve similar selectivity. acs.org
Another emerging field is the use of phenotypic screening to discover new biological activities. mdpi.comnih.gov In this approach, libraries of compounds are tested for their ability to produce a specific cellular effect or phenotype, without prior knowledge of the molecular target. A compound like this compound, with its privileged scaffold, is an ideal candidate for such screens. If a derivative shows interesting activity, modern chemical biology techniques, such as photo-affinity labeling and chemoproteomics, can then be employed to identify its molecular target and elucidate its mechanism of action, potentially uncovering entirely new therapeutic applications beyond the nervous system. mdpi.comnih.gov
Methodological Advancements for Studying this compound and Its Derivatives
The study of this compound and its derivatives benefits from a host of modern analytical and computational techniques that allow for detailed structural and functional characterization.
A significant advancement lies in the combination of sophisticated mass spectrometry-based techniques with quantum chemical calculations. For instance, cryogenic ion trap infrared spectroscopy has been used to measure the vibrational spectra of molecules like protonated nicotine in the gas phase. rsc.orgosti.gov This experimental data, when combined with high-level Density Functional Theory (DFT) calculations, allows for the unambiguous determination of the molecule's three-dimensional structure, including the precise site of protonation (pyrrolidine vs. pyridine nitrogen) and the conformational arrangement of the two rings. rsc.orgosti.gov This level of detail is critical for understanding how the molecule interacts with its biological targets.
The standard suite of analytical methods for characterizing new derivatives synthesized from this scaffold is also continuously improving in sensitivity and resolution. These methods are crucial for confirming the identity and purity of novel compounds.
| Technique | Information Obtained | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information on the chemical environment of atoms, confirming the molecular structure and connectivity. | researchgate.netnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. | researchgate.netnih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. | nih.govnih.gov |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic coordinates, bond lengths, and angles in the solid state. | nih.govresearchgate.net |
| Density Functional Theory (DFT) Calculations | Computes optimized molecular geometries, vibrational frequencies, and electronic properties to complement experimental data. | rsc.orgresearchgate.net |
These advanced methodologies provide a powerful toolkit for designing, synthesizing, and understanding the behavior of this compound and its derivatives, paving the way for their future application in science and medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach may involve:
Alkylation : Reacting pyridine derivatives with pyrrolidine-containing alkyl halides in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) .
Purification : Column chromatography or recrystallization to achieve >99% purity, as validated by HPLC .
- Optimization Strategies :
- Use anhydrous conditions to minimize side reactions.
- Adjust reaction stoichiometry (e.g., 1.2 equivalents of pyrrolidine derivative) to drive completion.
- Monitor reaction progress via TLC or in-situ FTIR for intermediate detection .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : H and C NMR to verify proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 191.15) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to reference standards .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents (P403) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation :
X-ray Crystallography : Obtain single-crystal structures to confirm bond angles and torsion angles (e.g., C-N-C bond angle ≈ 112°) .
DFT Calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts with B3LYP/6-31G(d) basis sets; compare with experimental data .
- Common Pitfalls :
- Solvent effects (e.g., DMSO vs. CDCl) may shift proton signals.
- Dynamic effects (e.g., ring puckering in pyrrolidine) can cause splitting not captured in static models .
Q. What strategies improve yield in multi-step syntheses involving pyrrolidine and pyridine moieties?
- Methodological Answer :
- Intermediate Stabilization :
- Protect amine groups with Boc or Fmoc during alkylation to prevent side reactions .
- Catalysis :
- Use Pd/C or Ni catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl-pyrrolidine linkages) .
- Workflow Optimization :
- Conduct one-pot reactions to minimize purification losses (e.g., tandem alkylation-cyclization) .
Q. How should researchers address contradictory bioactivity data in pharmacological studies of this compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Control Experiments :
- Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity.
- Validate off-target effects via kinome profiling or proteomics .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
